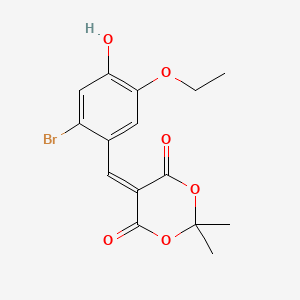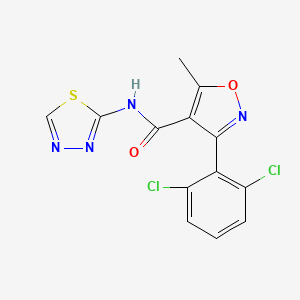![molecular formula C17H17N3O2 B6016817 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide](/img/structure/B6016817.png)
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide, also known as CCMI, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. CCMI is a small molecule inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and activation. CK2 is involved in the regulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. By inhibiting CK2, this compound disrupts these pathways, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has also been studied for its effects on other biological processes. CK2 is involved in the regulation of various cellular processes, including DNA repair, RNA splicing, and circadian rhythm. This compound has been shown to inhibit these processes, suggesting that it may have potential applications in other areas of biology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in various biological processes. However, like any small molecule inhibitor, this compound has limitations, including potential off-target effects and toxicity. Careful experimental design and validation are necessary to ensure that the observed effects are due to CK2 inhibition and not other factors.
Direcciones Futuras
For research include the development of more potent and selective CK2 inhibitors, the identification of biomarkers that predict sensitivity to CK2 inhibition, and the exploration of combination therapies that include N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide. Additionally, the effects of this compound on other biological processes, such as circadian rhythm and RNA splicing, warrant further investigation. Overall, this compound is a promising compound with numerous potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide involves the reaction of 2-methyl-3-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group to an amino group, and subsequent coupling with 3-(2-pyridyl)acrylic acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide has been extensively studied for its potential applications in the field of cancer research. CK2 is overexpressed in various types of cancer, and its inhibition by this compound has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-14(19-16(21)12-7-8-12)5-2-6-15(11)20-17(22)13-4-3-9-18-10-13/h2-6,9-10,12H,7-8H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWOAYYBTUXXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(3-methoxybenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B6016734.png)
![N-(4-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B6016753.png)
![1-cyclopentyl-4-(4-hydroxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6016765.png)
![3-[2-(2-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6016768.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N,N-bis(4-pyridinylmethyl)methanamine](/img/structure/B6016774.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6016778.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6016800.png)
![5-(4-ethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6016806.png)

![N-(4-chlorobenzyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6016824.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yloxy)-2-propanol](/img/structure/B6016832.png)

![4-hydroxy-3-[7-(1H-indol-3-yl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6016840.png)